

Application Notes and Protocols: 4-Iodo-1-methyl-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-1-methyl-1H-imidazole**

Cat. No.: **B104959**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of **4-Iodo-1-methyl-1H-imidazole** as a versatile building block in medicinal chemistry. The unique reactivity of the carbon-iodine bond makes this compound a valuable precursor for the synthesis of a diverse range of biologically active molecules.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.^[1] The introduction of an iodine atom at the 4-position of the 1-methyl-1H-imidazole core significantly enhances its synthetic utility. This iodo-substituent serves as a convenient handle for introducing various molecular fragments through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.^{[1][2]} This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets.^[2]

Physicochemical Properties

4-Iodo-1-methyl-1H-imidazole is a colorless to light yellow crystalline solid.^[3] It is slightly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.^[3]

Property	Value	Reference
Molecular Formula	C4H5IN2	[4]
Molecular Weight	208.00 g/mol	[4]
Melting Point	~148-152°C	[3]

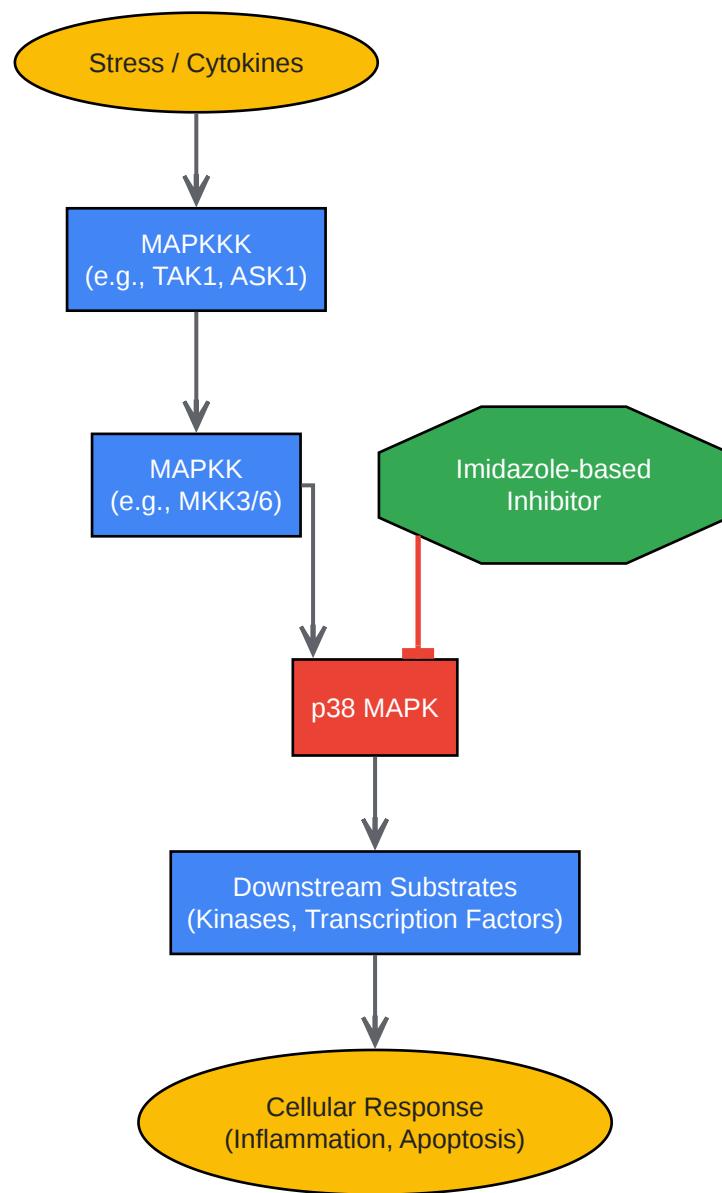
Applications in Medicinal Chemistry

4-Iodo-1-methyl-1H-imidazole and its derivatives have demonstrated a wide range of biological activities, making them valuable starting materials for the development of novel therapeutics.

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer.^[5] Substituted imidazoles are a well-established class of kinase inhibitors, and **4-iodo-1-methyl-1H-imidazole** serves as a key intermediate in their synthesis.^[6] The ability to introduce diverse aryl and heteroaryl substituents at the 4-position through cross-coupling reactions allows for the exploration of interactions within the kinase active site, leading to the development of potent and selective inhibitors.^[5] One of the key targets is the p38 mitogen-activated protein kinase (MAPK), a critical regulator of proinflammatory cytokine production.^[6]

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (e.g., MKK3, MKK6), and p38 MAPK.^{[1][7][8][9]} Activation of this pathway by cellular stressors or inflammatory cytokines leads to the phosphorylation of downstream substrates, including other kinases (e.g., MK2, MSK1/2) and transcription factors (e.g., ATF-2, CREB), ultimately regulating inflammation, apoptosis, and cell cycle.^{[1][7][8][9]}



[Click to download full resolution via product page](#)

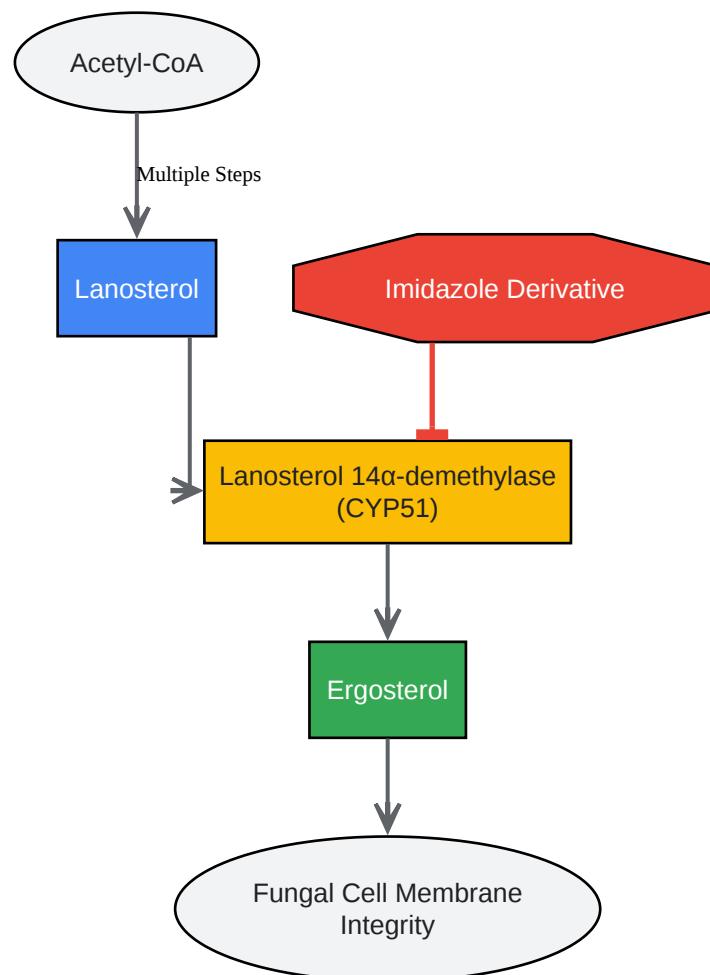
Caption: p38 MAPK Signaling Pathway and Inhibition.

Compound ID	Target Kinase	R-Group (at 4-position)	IC50 (nM)	Reference
KI-1	p38 α MAPK	4-Fluorophenyl	50	[6]
KI-2	p38 α MAPK	4-Pyridyl	75	[6]
KI-3	Aurora Kinase A	2,4-Dichlorophenyl	120	[5]
KI-4	VEGFR2	3-Methoxy-4-pyridyl	90	[5]

Antifungal Agents

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents.[10] Imidazole-based compounds are well-established antifungal drugs that primarily act by inhibiting the fungal enzyme lanosterol 14 α -demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [10] **4-Iodo-1-methyl-1H-imidazole** provides a scaffold for the synthesis of new antifungal compounds with potentially improved efficacy and a broader spectrum of activity.[10]

The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA into ergosterol.[10] Imidazole derivatives inhibit the lanosterol 14 α -demethylase enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane integrity and inhibits fungal growth.[10]

[Click to download full resolution via product page](#)

Caption: Inhibition of Ergosterol Biosynthesis.

Compound ID	Fungal Strain	R-Group (at 4-position)	MIC ($\mu\text{g/mL}$)	Reference
AF-1	<i>Candida albicans</i>	2,4-Dichlorophenyl	1.5	[10]
AF-2	<i>Aspergillus niger</i>	4-Chlorophenyl	3.1	[11]
AF-3	<i>Cryptococcus neoformans</i>	4-Trifluoromethylphenyl	0.8	[11]
AF-4	<i>Candida glabrata</i>	2-Naphthyl	2.0	[10]

Histamine Receptor Antagonists

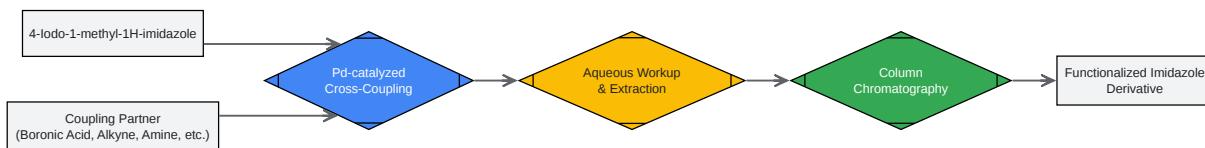
Histamine receptors are involved in various physiological processes, and their modulation is a target for treating allergies and other conditions.[12] Imidazole-containing compounds are known to interact with histamine receptors. **4-Iodo-1-methyl-1H-imidazole** can be used as a starting material for the synthesis of novel histamine H3 receptor antagonists.[5][13]

Compound ID	R-Group (at 4-position)	pKi	Reference
HR-1	4-(Piperidin-1-ylmethyl)phenyl	8.2	[14]
HR-2	4-(Pyrrolidin-1-ylmethyl)phenyl	7.9	[14]
HR-3	4-(Azepan-1-ylmethyl)phenyl	8.5	[14]

Experimental Protocols

The following protocols are representative examples of how **4-iodo-1-methyl-1H-imidazole** can be utilized in the synthesis of bioactive molecules through palladium-catalyzed cross-coupling reactions.

General Experimental Workflow for Cross-Coupling Reactions



[Click to download full resolution via product page](#)

Caption: Synthetic Workflow for Imidazole Functionalization.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Precursor

This protocol describes the synthesis of 4-(4-fluorophenyl)-1-methyl-1H-imidazole.

Materials:

- **4-Iodo-1-methyl-1H-imidazole** (1.0 mmol, 208 mg)
- 4-Fluorophenylboronic acid (1.2 mmol, 168 mg)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.05 mmol, 11.2 mg)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 mmol, 41 mg)
- Cesium carbonate (Cs_2CO_3) (2.0 mmol, 652 mg)
- Anhydrous 1,4-dioxane (4 mL)
- Degassed water (1 mL)
- Microwave reactor vial
- Standard laboratory glassware for workup and purification

Procedure:

- To a microwave reactor vial, add **4-iodo-1-methyl-1H-imidazole**, 4-fluorophenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[5]
- Add anhydrous dioxane and degassed water to the vial.[15]
- Degas the mixture by bubbling nitrogen gas through the solution for 10 minutes.[5]
- Seal the vial and place it in a microwave reactor. Heat the reaction to 120 °C for 30-40 minutes.[5]

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.[5]
- Add 10 mL of water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).[5]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
- Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-fluorophenyl)-1-methyl-1H-imidazole.[5]

Protocol 2: Sonogashira Coupling for the Synthesis of an Alkyne Derivative

This protocol describes the synthesis of 1-methyl-4-(phenylethynyl)-1H-imidazole.

Materials:

- **4-Iodo-1-methyl-1H-imidazole** (1.0 mmol, 208 mg)
- Phenylacetylene (1.1 mmol, 112 mg, 121 μ L)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.03 mmol, 21 mg)
- Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
- Triethylamine (Et_3N) (3.0 mmol, 303 mg, 418 μ L)
- Anhydrous tetrahydrofuran (THF) (10 mL)
- Schlenk flask
- Standard laboratory glassware for workup and purification

Procedure:

- To a dried Schlenk flask under an argon atmosphere, add **4-iodo-1-methyl-1H-imidazole**, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[5]
- Add anhydrous THF and triethylamine.[5]
- To the stirred solution, add phenylacetylene dropwise at room temperature.[5]
- Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.[5]
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.[5]
- Concentrate the filtrate under reduced pressure.[5]
- Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-4-(phenylethynyl)-1H-imidazole.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the synthesis of N-phenyl-1-methyl-1H-imidazol-4-amine.

Materials:

- **4-Iodo-1-methyl-1H-imidazole** (1.0 mmol, 208 mg)
- Aniline (1.2 mmol, 112 mg, 109 µL)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 18.3 mg)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)
- Potassium phosphate (K3PO4) (2.0 mmol, 424 mg)
- Anhydrous toluene (5 mL)
- Schlenk tube

- Standard laboratory glassware for workup and purification

Procedure:

- In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0), Xantphos, and potassium phosphate to an oven-dried Schlenk tube.[2]
- Add anhydrous toluene to the tube.
- Add **4-iodo-1-methyl-1H-imidazole** and aniline.[2]
- Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.[16]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.[2]
- Carefully quench the reaction with water.[2]
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.[2]
- Purify the crude product by flash column chromatography.[2]

Conclusion

4-Iodo-1-methyl-1H-imidazole is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules.[16] Its utility in constructing kinase inhibitors, antifungal agents, and histamine receptor antagonists through efficient and scalable cross-coupling reactions has been demonstrated. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. benchchem.com [benchchem.com]
- 11. theaspd.com [theaspd.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-Iodo-1-methyl-1H-imidazole in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104959#use-of-4-iodo-1-methyl-1h-imidazole-in-medicinal-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com